methyl 3-(N-((5-(thiophen-2-yl)furan-2-yl)methyl)sulfamoyl)thiophene-2-carboxylate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
methyl 3-[(5-thiophen-2-ylfuran-2-yl)methylsulfamoyl]thiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO5S3/c1-20-15(17)14-13(6-8-23-14)24(18,19)16-9-10-4-5-11(21-10)12-3-2-7-22-12/h2-8,16H,9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQGUCJAMZAOYEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)S(=O)(=O)NCC2=CC=C(O2)C3=CC=CS3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO5S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Thiophene-based analogs have been studied extensively for their potential as biologically active compounds. They have shown a variety of biological effects, suggesting that they may interact with multiple targets.
Mode of Action
Thiophene derivatives have been known to exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties
Biochemical Pathways
Given the wide range of therapeutic properties exhibited by thiophene derivatives, it can be inferred that multiple biochemical pathways could be affected.
Pharmacokinetics
For instance, its solubility in most organic solvents but insolubility in water could affect its absorption and distribution in the body.
Result of Action
Given the wide range of therapeutic properties exhibited by thiophene derivatives, it can be inferred that the compound could have multiple effects at the molecular and cellular level.
Biological Activity
Methyl 3-(N-((5-(thiophen-2-yl)furan-2-yl)methyl)sulfamoyl)thiophene-2-carboxylate is a complex organic compound notable for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into the compound's biological activity, synthesis, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C15H14N2O4S2, with a molecular weight of approximately 366.41 g/mol. The compound features a thiophene core, a furan moiety, and a sulfamoyl group, which contribute to its unique electronic properties and biological activity.
Antimicrobial Properties
Research indicates that compounds with similar structural features exhibit significant antimicrobial activity. This compound has shown effectiveness against various bacterial strains and fungi, suggesting its potential as an antimicrobial agent. The mechanism of action typically involves disruption of microbial cell membranes or inhibition of essential enzymes.
Anticancer Activity
Several studies have evaluated the anticancer properties of this compound. Preliminary findings suggest that it may inhibit the proliferation of cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. The compound's ability to modulate enzyme activity involved in cancer progression further supports its potential therapeutic applications in oncology.
The exact mechanism of action for this compound remains under investigation. However, it is hypothesized that the compound interacts with specific cellular targets, such as enzymes or receptors, leading to alterations in signaling pathways that regulate cell growth and survival.
Synthesis and Research Applications
The synthesis of this compound typically involves multi-step organic reactions. Key steps include the formation of the thiophene and furan rings followed by their functionalization with the sulfamoyl group. Optimizing reaction conditions is crucial for maximizing yield and purity during the synthesis process.
Case Studies
- Antimicrobial Activity Study : A study evaluated the efficacy of this compound against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial viability at low concentrations, suggesting its potential as an antimicrobial agent.
- Anticancer Activity Evaluation : In vitro tests on various cancer cell lines (e.g., MCF7 and HeLa) demonstrated that the compound induced apoptosis in a dose-dependent manner, with IC50 values comparable to established chemotherapeutics.
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Biological Activity | References |
|---|---|---|---|
| Methyl 3-(N-sulfamoyl)thiophene | Thiophene core, sulfamoyl group | Antimicrobial, anticancer | |
| N-(5-furan)-sulfamoyl derivative | Furan moiety | Antimicrobial | |
| Thiophenes with methanesulfonamide | Thiophene ring | Anticancer |
Q & A
Q. What are the optimal synthetic routes and reaction conditions for preparing methyl 3-(N-((5-(thiophen-2-yl)furan-2-yl)methyl)sulfamoyl)thiophene-2-carboxylate?
The synthesis typically involves coupling thiophene/furan precursors with sulfamoyl and carboxylate groups. For example:
- Reagent Selection : Use acetonitrile as a solvent for reflux reactions (1–2 hours) to promote amide bond formation between thiophenecarbonyl chloride and amine derivatives .
- Purification : Employ methanol recrystallization or reverse-phase HPLC to isolate the product, ensuring >95% purity .
- Yield Optimization : Adjust stoichiometric ratios (equimolar or slight excess of acyl chlorides) and monitor reaction progress via TLC or LC-MS .
Q. Which spectroscopic and analytical methods are critical for characterizing this compound?
- NMR Spectroscopy : Use H and C NMR to confirm substitution patterns, sulfamoyl group integration, and aromatic proton environments (e.g., thiophene/furan rings at δ 6.5–7.5 ppm) .
- Mass Spectrometry : HRMS or LC-MS validates molecular weight and fragmentation patterns, especially for sulfonamide linkages .
- Infrared Spectroscopy : Identify key functional groups (e.g., C=O stretch at ~1700 cm, S=O at ~1350 cm) .
Q. How can solubility and purification challenges be addressed during synthesis?
- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) for dissolution and methanol/water mixtures for recrystallization .
- Chromatography : Use silica gel columns with ethyl acetate/hexane gradients or preparative HPLC for impurities with similar polarity .
Advanced Research Questions
Q. What crystallographic strategies resolve the compound’s 3D structure and intermolecular interactions?
- Data Collection : Employ single-crystal X-ray diffraction with Mo-Kα radiation (λ = 0.71073 Å) to determine unit cell parameters .
- Refinement : Use SHELXL for small-molecule refinement, incorporating hydrogen bonding (C–H⋯O/S) and π-π stacking interactions observed in similar thiophene derivatives .
- Hydrogen Bond Analysis : Identify non-classical interactions (e.g., S⋯H–C) using Mercury software to map crystal packing .
Q. How do structural modifications influence biological or catalytic activity?
- Substitution Effects : Replace the methyl ester with ethyl or benzyl groups to study steric/electronic impacts on enzyme inhibition (e.g., COX-2 or kinase targets) .
- SAR Studies : Compare activity of sulfamoyl vs. carboxamide derivatives in antibacterial assays, noting logP changes via HPLC-derived hydrophobicity indices .
Q. What catalytic systems enable functionalization of the thiophene-furan scaffold?
Q. How can environmental fate and degradation pathways be evaluated?
Q. How to address contradictions in synthetic yields or spectroscopic data?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
